1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride 1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1181457-89-5
VCID: VC3368089
InChI: InChI=1S/C12H15FN2O.ClH/c1-9-2-3-10(8-11(9)13)12(16)15-6-4-14-5-7-15;/h2-3,8,14H,4-7H2,1H3;1H
SMILES: CC1=C(C=C(C=C1)C(=O)N2CCNCC2)F.Cl
Molecular Formula: C12H16ClFN2O
Molecular Weight: 258.72 g/mol

1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride

CAS No.: 1181457-89-5

Cat. No.: VC3368089

Molecular Formula: C12H16ClFN2O

Molecular Weight: 258.72 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride - 1181457-89-5

Specification

CAS No. 1181457-89-5
Molecular Formula C12H16ClFN2O
Molecular Weight 258.72 g/mol
IUPAC Name (3-fluoro-4-methylphenyl)-piperazin-1-ylmethanone;hydrochloride
Standard InChI InChI=1S/C12H15FN2O.ClH/c1-9-2-3-10(8-11(9)13)12(16)15-6-4-14-5-7-15;/h2-3,8,14H,4-7H2,1H3;1H
Standard InChI Key SIHJOWSVHCATNJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)N2CCNCC2)F.Cl
Canonical SMILES CC1=C(C=C(C=C1)C(=O)N2CCNCC2)F.Cl

Introduction

Chemical Structure and Properties

Structural Features

1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride consists of a piperazine ring connected to a benzoyl group that bears fluorine and methyl substituents at the 3 and 4 positions, respectively. The presence of these specific substituents contributes to the compound's unique chemical and potentially biological properties. The piperazine ring provides a basic nitrogen atom that forms the salt with hydrochloric acid, resulting in the hydrochloride form of the compound .

Physical and Chemical Properties

The compound has a molecular weight of 258.72 g/mol and is typically available with a purity of approximately 95% for research purposes. Its structure is identified by the InChI key SIHJOWSVHCATNJ-UHFFFAOYSA-N, which serves as a unique structural identifier in chemical databases. The compound's CAS number is 1181457-89-5 .

PropertyValue
Molecular Weight258.72 g/mol
Purity95%
CAS Number1181457-89-5
InChI KeySIHJOWSVHCATNJ-UHFFFAOYSA-N
Reference Code10-F640430

The fluorine atom at the 3-position of the benzoyl group likely influences the compound's electronic properties, while the methyl group at the 4-position would affect both electronic and steric factors. These substituents can significantly impact the compound's reactivity, stability, and potential interactions with biological targets .

Related Compounds and Structural Analogs

Comparison with Structural Analogs

Several structurally related compounds provide context for understanding the properties and potential applications of 1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride. These include:

  • 1-(3-Fluoro-4-methylphenyl)piperazine (CID 4738806): This compound lacks the carbonyl group present in 1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride but maintains the same substitution pattern on the aromatic ring .

  • 1-(3-fluoro-4-methoxyphenyl)piperazine hydrochloride: This analog has a methoxy group at the 4-position instead of a methyl group, which would affect its electronic properties and potentially its biological activity .

  • 4-(3-fluoro-4-methylbenzoyl)-1-(pyridin-3-yl)piperazin-2-one: This more complex derivative incorporates a pyridine ring and a piperazin-2-one structure, representing a significant structural elaboration that may confer distinct biological properties.

CompoundKey Structural DifferenceMolecular Weight (g/mol)
1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochlorideReference compound258.72
1-(3-Fluoro-4-methylphenyl)piperazineLacks carbonyl group194.25
1-(3-fluoro-4-methoxyphenyl)piperazine hydrochlorideMethoxy instead of methyl at 4-position~230.7 (estimated)
4-(3-fluoro-4-methylbenzoyl)-1-(pyridin-3-yl)piperazin-2-oneContains pyridine ring and piperazin-2-one structure>300 (estimated)

Structure-Activity Relationships

The structural variations among these related compounds suggest potential structure-activity relationships that might be relevant for understanding the biological properties of 1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride. For instance, the replacement of a methyl group with a methoxy group (as in 1-(3-fluoro-4-methoxyphenyl)piperazine hydrochloride) would alter the electronic properties of the aromatic ring, potentially affecting interactions with biological targets .

Future Research Directions

Structure-Activity Relationship Studies

Future research could focus on developing a more comprehensive understanding of how structural modifications to 1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride affect its biological properties. This could involve synthesizing a series of analogs with variations in:

  • The substituents on the benzoyl group (position, type, and number)

  • The piperazine ring (replacement with other heterocycles, addition of substituents)

  • The linker between the piperazine and the aromatic ring (replacing the carbonyl with other functional groups)

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